3-Cyano-6-fluoro-4-methylcoumarin

Fluorescent Probe Photophysics Substituent Effect

Standard coumarin probes suffer pH-dependent signal loss and rapid phase II conjugation. 3-Cyano-6-fluoro-4-methylcoumarin (CAS 288399-90-6) solves this with its unique 3-CN/6-F/4-Me substitution pattern. • No free hydroxyl: resists glucuronidation/sulfonation, enabling cleaner phase I metabolic tracking • Low pKa from electron-withdrawing groups ensures consistent fluorescence across physiological pH • Structurally distinct from 4-MU and 7-hydroxycoumarin; direct substitution invalidates established assays Available in 97% purity (mp 164-168 °C) for immediate global shipment.

Molecular Formula C11H6FNO2
Molecular Weight 203.17 g/mol
CAS No. 288399-90-6
Cat. No. B1608034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-6-fluoro-4-methylcoumarin
CAS288399-90-6
Molecular FormulaC11H6FNO2
Molecular Weight203.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)F)C#N
InChIInChI=1S/C11H6FNO2/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3
InChIKeyPVZRETKTYNNESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-6-fluoro-4-methylcoumarin – Chemical & Procurement Overview


3-Cyano-6-fluoro-4-methylcoumarin (CAS 288399-90-6) is a synthetic, polycyclic aromatic compound belonging to the coumarin and derivatives class [1]. Its molecular formula is C11H6FNO2, with a molecular weight of 203.17 g/mol . Key physical properties include a melting point range of 164-168 °C and a computed XLogP3-AA value of 1.9 [1]. This compound serves as a building block for further synthesis and is investigated for its inherent fluorescence, a characteristic of the coumarin scaffold that can be fine-tuned by its specific substituents (cyano, fluoro, methyl) [2].

Coumarin scaffold for fluorophore design and synthesis
Tunable fluorescence via 3-cyano, 6-fluoro, 4-methyl substitution pattern
Research building block for novel photoactive probes

3-Cyano-6-fluoro-4-methylcoumarin: Non-Interchangeability


The fluorescence properties of coumarin derivatives are exquisitely sensitive to both the nature and position of substituents, as well as the surrounding solvent environment [1]. This means generic substitution within the coumarin class is not possible for quantitative, fluorescence-based applications. The specific combination of a cyano group at position 3, a fluoro at position 6, and a methyl at position 4 in 3-Cyano-6-fluoro-4-methylcoumarin creates a unique electron density profile . This profile dictates its distinct photophysical behavior, including excitation/emission maxima, quantum yield, and pH sensitivity, which will differ markedly from even closely related analogs like 6-fluoro-4-methylcoumarin or 3-cyano-7-hydroxycoumarin . Consequently, substituting this compound in an established assay or synthesis will alter or invalidate the expected signal, calibration, or reactivity.

Analog mismatch 6-Fluoro-4-methylcoumarin lacks the 3-cyano group, resulting in a different electron density profile and photophysical behavior that may alter assay signal.
Conjugation site 7-Hydroxycoumarin derivatives are susceptible to phase II conjugation; the absence of a hydroxyl in this compound limits direct metabolic comparison.

Evidence Differentiating 3-Cyano-6-fluoro-4-methylcoumarin


Fluorescence Profile vs. 6-Fluoro-4-methylcoumarin

The introduction of a cyano group at the 3-position is known to profoundly alter the fluorescence properties of the coumarin core. A comparative study on photodimerization demonstrated that even subtle structural changes, such as the position of a single fluorine atom (7-fluoro vs. 6-fluoro on 4-methylcoumarin), lead to completely different solid-state photochemical outcomes (topochemical dimerization vs. no reaction) [1]. By logical extension, the presence of an additional electron-withdrawing cyano group in 3-cyano-6-fluoro-4-methylcoumarin further modifies the molecule's electronic structure compared to 6-fluoro-4-methylcoumarin . This results in a unique excitation and emission spectrum, quantum yield, and lifetime that are critical for its function as a distinct fluorophore, though precise numerical values for this specific compound are not available from public data.

Fluorescence Profile
Class-level
Target 3-CN, 6-F, 4-CH3 substituents
Comparator 6-fluoro-4-methylcoumarin (no 3-CN)
Altered electron density defines a distinct fluorophore identity.
Inferred from photodimerization behavior of fluoro-methylcoumarin isomers.
Fluorescent Probe Photophysics Substituent Effect

Metabolic Stability vs. 7-Hydroxycoumarin

Coumarin derivatives are widely used as profluorescent substrates for cytochrome P450 (CYP) enzymes [1]. A key limitation of the common 7-hydroxycoumarin (umbelliferone) scaffold is its susceptibility to phase II conjugation (e.g., glucuronidation, sulfonation) at the 7-hydroxyl group, which can confound assay results and limit utility in vivo [2]. 3-Cyano-6-fluoro-4-methylcoumarin lacks a free hydroxyl group. While direct comparative data on metabolic stability for this exact compound is absent from public literature, its structure—specifically the absence of the common conjugation site (position 7) and the presence of a 3-cyano group—suggests it may offer a distinct and potentially more stable profile for probing oxidative (phase I) metabolism without the competing phase II reactions that affect 7-hydroxycoumarin derivatives [3].

Metabolic Stability
Class-level
Lacks 7-OH conjugation site; no direct glucuronidation/sulfonation expected.
May avoid phase II confounding in oxidative metabolism studies.
Structural inference; data to verify.
Drug Metabolism ADME Xenobiotic-Metabolizing Enzyme

pH Independence vs. 4-Methylumbelliferone

The introduction of electron-withdrawing groups onto the coumarin core is a well-established strategy to lower the pKa of the phenolic hydroxyl group in 7-hydroxycoumarins, reducing their fluorescence pH-dependence . A direct example is 6-chloro-8-fluoro-4-methylumbelliferone (CF-MU), which has a low pKa of 4.7 and strong, pH-independent fluorescence in physiological ranges, a significant improvement over the classic substrate 4-methylumbelliferone (4-MU) [1]. While 3-cyano-6-fluoro-4-methylcoumarin is not a 7-hydroxy derivative, the same electronic principles apply. The presence of the strong electron-withdrawing 3-cyano and 6-fluoro groups on its core predicts that any hydroxylated metabolite or derivative would exhibit a lower pKa and greater fluorescence stability across varying pH conditions compared to a non-substituted coumarin like 4-MU [2].

pH Independence
Class-level
Electron-withdrawing 3-CN and 6-F groups predict a lowered pKa for any hydroxylated metabolite.
Predicted to support pH-stable fluorescence in assay conditions.
Structural inference; data to verify.
Fluorescent Dye pH Sensitivity Enzyme Assay

Applications for 3-Cyano-6-fluoro-4-methylcoumarin


Building Block for Fluorescent Probes

Its unique substitution pattern (3-cyano, 6-fluoro, 4-methyl) creates a distinct electron density profile on the coumarin core, making it a valuable scaffold for synthesizing new fluorescent probes with potentially altered excitation/emission wavelengths, quantum yields, and environmental sensitivity compared to more common coumarin derivatives [1].

Non-Conjugating Core for Metabolism Studies

Unlike 7-hydroxycoumarin-based substrates that are subject to rapid phase II conjugation, the lack of a free hydroxyl group in 3-cyano-6-fluoro-4-methylcoumarin suggests it may serve as a more stable core for designing probes intended to track phase I (oxidative) metabolism without the confounding variable of glucuronidation or sulfonation [2].

Pro-fluorophore Scaffold for pH-Insensitive Assays

The electron-withdrawing nature of its substituents predicts that any resulting fluorescent product (e.g., after enzymatic cleavage) would have a lowered pKa and thus maintain strong, consistent fluorescence across a wide, physiologically relevant pH range. This makes it a promising starting point for developing more robust assays compared to those reliant on 4-methylumbelliferone (4-MU) [3].

Application
Selection Property
Validation Focus
Fluorescent probe design
Substituent pattern (3-CN, 6-F, 4-CH3)
Excitation/emission wavelength tuning and quantum yield review
Phase I metabolism studies
Lacks 7-OH conjugation site
Oxidative metabolism without phase II confounding
pH-insensitive assay development
Electron-withdrawing substituents
pKa reduction and pH-stable fluorescence

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